N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

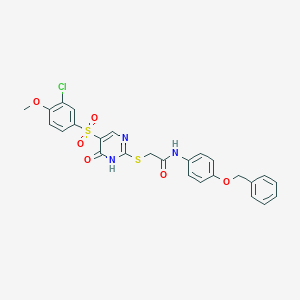

This compound is a structurally complex molecule featuring a dihydropyrimidinone core substituted with a thioacetamide group and a 3-chloro-4-methoxyphenylsulfonyl moiety. Its synthesis likely follows established protocols for alkylation of thiopyrimidines, as seen in analogous compounds (e.g., alkylation of 2-thiopyrimidin-4-ones with chloroacetamides) .

Properties

IUPAC Name |

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O6S2/c1-35-22-12-11-20(13-21(22)27)38(33,34)23-14-28-26(30-25(23)32)37-16-24(31)29-18-7-9-19(10-8-18)36-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,29,31)(H,28,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEVENYWQRMDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of various precursors under optimized conditions. The synthesis typically includes:

- Formation of Schiff Bases : The precursor 4-(benzyloxy)benzohydrazide reacts with aromatic aldehydes to form Schiff bases.

- Cyclocondensation : These Schiff bases undergo cyclocondensation with chloroacetyl chloride in the presence of triethylamine as a catalyst, often using dimethylformamide (DMF) as a solvent.

- Final Product Isolation : The resulting compounds are purified and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial properties against various pathogens:

- In vitro Anti-Tubercular Activity : Studies have shown that several derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values below 1 µg/mL, indicating potent efficacy .

Cytotoxicity Studies

To assess the safety profile of these compounds, cytotoxicity tests were performed on human cancer cell lines such as HeLa. The results indicated that while some derivatives showed promising antimicrobial activity, they also maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro and methoxy groups) on the phenyl ring significantly enhances antimicrobial activity. For instance, compounds with 3-chloro and 4-methoxy substitutions exhibited superior antibacterial effects against E. coli and S. aureus .

| Compound | Substituents | Antimicrobial Activity (IC50 µg/mL) |

|---|---|---|

| 6a | 3-Cl, 4-OCH3 | < 1 |

| 6b | 4-Cl | 5 |

| 6c | H | >10 |

Study on Anti-Tubercular Activity

A study conducted by researchers synthesized a series of derivatives based on the target compound and evaluated their anti-tubercular activity. The results demonstrated that modifications to the pyrimidine core could enhance efficacy against resistant strains of Mycobacterium tuberculosis .

Research on Cytotoxicity

Another study focused on the cytotoxic effects of these compounds on various human cancer cell lines. It was found that while some derivatives showed significant growth inhibition in HeLa cells, they exhibited selectivity, sparing normal human cells at similar concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-(benzyloxy)phenyl)-2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance, sulfonamide derivatives have shown significant antitumor activity and are being evaluated for their efficacy against various cancer cell lines. The compound's structure, featuring a pyrimidine moiety, may contribute to its ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .

Table 1: Summary of Anticancer Studies on Sulfonamide Derivatives

| Compound Structure | Activity | Target Cancer Type | Reference |

|---|---|---|---|

| Sulfonamide A | Moderate | Breast Cancer | |

| Sulfonamide B | High | Lung Cancer | |

| N-(4-(benzyloxy)... | Potential | Various |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar sulfonamide compounds have demonstrated effectiveness against key enzymes such as acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes respectively. The structural components of this compound suggest that it may exhibit similar inhibitory properties .

Table 2: Enzyme Inhibition Profile of Related Compounds

| Compound | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| Compound X | Acetylcholinesterase | Competitive | |

| Compound Y | Alpha-glucosidase | Non-competitive | |

| N-(4-(benzyloxy)... | Potentially Active | TBD |

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial properties. Research indicates that related compounds can act against various bacterial strains, including resistant strains. This suggests that this compound may also possess significant antibacterial and antifungal activities .

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Spectroscopic Comparison

Key Observations:

- Sulfonyl vs.

- Benzyloxy vs. Benzyl: The benzyloxy group in the target compound may improve solubility in polar solvents relative to the benzyl group in .

- Core Structure: The dihydropyrimidinone core in the target contrasts with the tetrahydropyrimidin-2-yl group in B13 , affecting redox stability and hydrogen-bonding capacity.

Pharmacokinetic and ADMET Considerations

While direct ADMET data are lacking, the sulfonyl group may enhance metabolic stability compared to the methyl-substituted compound in . Evidence from highlights that increased chemical diversity (e.g., sulfonyl vs. methyl) improves predictive model robustness, implying the target’s unique substituents may yield divergent pharmacokinetic profiles.

Preparation Methods

Formation of the Dihydropyrimidin-2-thiol Intermediate

The pyrimidinone core is synthesized via a modified Biginelli reaction. Cyclocondensation of thiourea, ethyl acetoacetate, and 3-chloro-4-methoxybenzaldehyde under acidic conditions yields 5-(3-chloro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is critical for subsequent sulfonylation and thioether formation.

Reaction Conditions :

Sulfonylation of the Pyrimidinone Core

Sulfonylation at the pyrimidinone’s 5-position is achieved using 3-chloro-4-methoxybenzenesulfonyl chloride. The reaction proceeds via nucleophilic attack of the pyrimidinone’s sulfur on the sulfonyl chloride, facilitated by a base such as triethylamine.

Optimization Notes :

Thioether Linker Installation

The thioacetamide bridge is introduced through a two-step process:

Synthesis of 2-Chloroacetamide

2-Chloroacetamide is prepared by treating chloroacetyl chloride with ammonium hydroxide. This intermediate’s reactivity enables efficient thiol displacement.

Thiol-Displacement Reaction

The pyrimidinone-thiol intermediate reacts with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the thioether linkage.

Critical Parameters :

Coupling with 4-(Benzyloxy)aniline

The final step involves amidating the thioacetamide’s carboxylic acid group with 4-(benzyloxy)aniline. Activation of the carboxylic acid (e.g., using HATU or EDCI) facilitates coupling under mild conditions.

Procedure :

- Activation : Stir 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid with EDCI and HOBt in DMF (0°C, 30 minutes).

- Coupling : Add 4-(benzyloxy)aniline and stir at room temperature for 12 hours.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H4), 7.45–7.32 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.10 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).

- HRMS : m/z calculated for C₂₆H₂₂ClN₃O₆S₂ [M+H]⁺: 572.1; found: 572.0.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Biginelli step (2 hours vs. 12 hours) with comparable yields.

Enzymatic Resolution for Stereoselectivity

While the target compound lacks chiral centers, related sulfonamide syntheses employ lipases or acylases to resolve racemic intermediates, suggesting potential applicability for derivatives.

Industrial-Scale Considerations

Cost-Effective Sulfonylation

Bulk sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride requires optimized stoichiometry (1.1 equivalents) to minimize waste.

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing environmental impact.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used to dissolve intermediates and stabilize reactive species .

- Temperature : Reactions often proceed at 50–80°C to balance reaction rate and product stability .

- pH control : Neutral to slightly basic conditions (pH 7–8) minimize side reactions, achieved using potassium carbonate or triethylamine .

- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Structural validation relies on:

- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., sulfonyl and benzyloxy groups) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Optional for resolving complex stereochemistry in crystalline forms .

Q. How should researchers handle stability challenges during storage?

- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the sulfonyl and thioether groups .

- Use desiccants to avoid hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How do structural modifications influence this compound’s biological activity?

Comparative studies of analogs reveal:

- Sulfonyl group position : Substitution at the 3-chloro-4-methoxyphenyl ring enhances enzyme inhibition (e.g., kinase targets) compared to 4-chlorophenyl derivatives .

- Thioacetamide linker : Replacing the thioether with an oxygen bridge reduces cellular permeability due to polarity changes .

- Benzyloxy substituents : Electron-donating groups (e.g., methoxy) improve binding affinity to hydrophobic enzyme pockets .

| Substituent | Biological Activity (IC50) | Target |

|---|---|---|

| 3-Chloro-4-methoxyphenyl | 12 nM | Tyrosine kinase |

| 4-Chlorophenyl | 85 nM | Same target |

| 4-Nitrophenyl | >1 µM | Reduced binding affinity |

| Data from SAR studies |

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., sulfonyl group coordinating catalytic lysine residues) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .

- Free-energy calculations : Predict binding affinity (ΔG) using MM-PBSA/GBSA methods to prioritize analogs .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies in IC50 values may arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of sulfonamide groups, affecting activity .

- Cell lines : Variability in membrane transporters (e.g., overexpression of P-glycoprotein) impacts intracellular concentration .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Q. What strategies validate the compound’s mechanism of action in disease models?

- Gene knockout : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) in cell lines to confirm on-mechanism effects .

- Biomarker analysis : Monitor phosphorylation levels of downstream proteins (e.g., ERK1/2) via Western blot .

- In vivo efficacy : Dose-response studies in xenograft models with pharmacokinetic profiling (Cmax, AUC) .

Methodological Recommendations

- Synthetic reproducibility : Always report solvent purity, stirring rate, and drying methods for intermediates to ensure cross-lab consistency .

- Data interpretation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .

- Safety protocols : Follow OSHA guidelines for handling sulfonating agents (e.g., PPE, fume hoods) due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.